4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves novel reactions that can provide insight into potential synthetic pathways for "4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide". For example, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines can lead to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines, indicating a versatile approach to synthesizing compounds with similar structural motifs (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
Investigations into similar compounds, such as those involving dimethylaminosulfonyl groups, have revealed interesting aspects of their molecular structures. For instance, the study of proton tautomerism and stereoisomerism in thiadiazole derivatives highlights the impact of substituent groups on the molecule's conformation and electronic structure, which is crucial for understanding the molecular structure of "4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide" (Pyrih et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the dimethylaminosulfonyl group can be diverse. For example, fluorogenic reagents for thiols, such as 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, demonstrate the potential for specific interactions with biological molecules, offering insights into the reactivity of "4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide" in various chemical environments (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Physical Properties Analysis
The physical properties of a compound are significantly influenced by its molecular structure. Studies on related compounds, such as sulfonamide derivatives, have shown that molecular conformation or tautomeric forms can directly relate to their solubility, stability, and other physical properties, which are essential for understanding the behavior of "4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide" (Erturk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific functional groups or under certain conditions, can be elucidated by examining the reactions and interactions of structurally similar compounds. For example, the synthesis and antimicrobial activity of compounds containing dimethylaminosulfonyl and related moieties offer insights into the potential biological activity and chemical reactivity of "4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide" (Ghorab, Soliman, Alsaid, & Askar, 2017).
Scientific Research Applications
Tautomeric Behavior and Molecular Studies
- Molecular Conformation and Tautomeric Forms : Sulfonamide derivatives like 4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide exhibit varied tautomeric forms which are crucial for their pharmaceutical and biological activities. Studies using infrared and nuclear magnetic resonance spectroscopy have been conducted to identify these forms, revealing the presence of both conformers (amino and imino) in certain states (Erturk, Gumus, Dikmen, & Alver, 2016).
Analytical Chemistry and Detection Techniques
- Chromophoric Reagent in Amino Acid Detection : Derivatives like 4'-Dimethylaminoazobenzene-4-sulfonyl chloride have been used in high-performance liquid chromatography for detecting and analyzing amino acids at picomole levels (Malencik, Zhao, & Anderson, 1990).
Biochemistry and Medicinal Chemistry
- Inhibitor of Carbonic Anhydrase Isozymes : Compounds such as 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide have been tested for their interaction with mammalian carbonic anhydrase isozymes. They act as potent inhibitors for certain isozymes, making them significant for situations requiring selective inhibition (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Organic Chemistry and Synthesis
- Synthesis of Novel Compounds : Studies have been conducted on the synthesis of novel compounds using derivatives of 4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide. These compounds have been tested for their biological activities, including antiviral and antimicrobial properties, showcasing their potential in drug development and bioactive material research (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-13(2)19(15,16)7-5-8(18-6-7)10(14)11-9-3-4-17-12-9/h3-6H,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVEBLTXNUPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide |
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